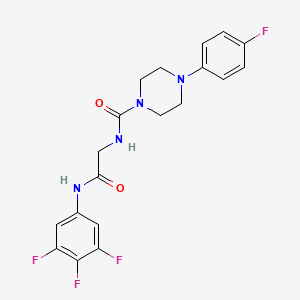
C19H18F4N4O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C19H18F4N4O2 is known as MYF-03-176. It is a small molecule drug that acts as a cysteine-covalent TEAD inhibitor. TEAD (Transcriptional Enhanced Associate Domain) proteins, along with their coactivators YAP (Yes-associated protein) and TAZ (Transcriptional coactivator with PDZ-binding motif), play a crucial role in regulating gene expression in the Hippo pathway. MYF-03-176 has shown significant potential in inhibiting TEAD-regulated gene expression and proliferation of cell lines dependent on TEAD, including those derived from mesothelioma and liposarcoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MYF-03-176 involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidinyl and trifluoromethylbenzyl groups. The key steps include:
Formation of the Pyrrolidine Ring: This involves the reaction of a suitable amine with an aldehyde or ketone under reductive amination conditions.
Introduction of the Pyrimidinyl Group: This step involves the coupling of the pyrrolidine intermediate with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction.
Addition of the Trifluoromethylbenzyl Group: This final step involves the reaction of the intermediate with a trifluoromethylbenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of MYF-03-176 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
MYF-03-176 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: MYF-03-176 can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and trifluoromethylbenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
MYF-03-176 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the TEAD-YAP/TAZ signaling pathway and its role in gene regulation.
Biology: MYF-03-176 is used to investigate the biological functions of TEAD proteins and their role in cell proliferation and differentiation.
Medicine: The compound has shown potential as an antitumor agent, particularly for cancers resulting from TEAD-YAP alterations, such as mesothelioma and liposarcoma.
Industry: MYF-03-176 can be used in the development of new therapeutic agents targeting the TEAD-YAP/TAZ pathway
Mechanism of Action
MYF-03-176 exerts its effects by covalently binding to cysteine residues in the TEAD proteins, thereby inhibiting their interaction with the coactivators YAP and TAZ. This inhibition disrupts the TEAD-YAP/TAZ signaling pathway, leading to reduced gene expression and cell proliferation in TEAD-dependent cell lines. The molecular targets of MYF-03-176 include TEAD1, TEAD2, TEAD3, and TEAD4 .
Comparison with Similar Compounds
Similar Compounds
Verteporfin: Another TEAD inhibitor that disrupts the TEAD-YAP interaction but through a different mechanism.
VT3989: A small molecule that inhibits the TEAD-YAP/TAZ pathway by targeting the palmitoylation site of TEAD proteins.
Uniqueness
MYF-03-176 is unique in its ability to covalently bind to cysteine residues in TEAD proteins, providing a more stable and long-lasting inhibition compared to non-covalent inhibitors like Verteporfin. This covalent binding also allows for greater specificity and reduced off-target effects .
Properties
Molecular Formula |
C19H18F4N4O2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-oxo-2-(3,4,5-trifluoroanilino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H18F4N4O2/c20-12-1-3-14(4-2-12)26-5-7-27(8-6-26)19(29)24-11-17(28)25-13-9-15(21)18(23)16(22)10-13/h1-4,9-10H,5-8,11H2,(H,24,29)(H,25,28) |
InChI Key |
KBWZJVJIMVZUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















